methyl (E)-octadec-10-enoate

Gas Chromatography Retention Index Fatty Acid Methyl Ester Profiling

Methyl (E)-octadec-10-enoate (CAS 13481-95-3), also known as methyl trans-10-octadecenoate, is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₉H₃₆O₂ and a molecular weight of 296.49 g/mol. It features a linear 18-carbon chain with a single trans (E) double bond precisely at the C10 position, distinguishing it from the more common cis-Δ9 (oleate) and trans-Δ9 (elaidate) isomers.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 13481-95-3
Cat. No. B080789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (E)-octadec-10-enoate
CAS13481-95-3
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCCCCCCCCC(=O)OC
InChIInChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+
InChIKeyHHZIOLLKZWLCOX-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (E)-octadec-10-enoate (CAS 13481-95-3) Procurement Overview: A Positional-Trans FAME for Specialized Lipid Research


Methyl (E)-octadec-10-enoate (CAS 13481-95-3), also known as methyl trans-10-octadecenoate, is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₉H₃₆O₂ and a molecular weight of 296.49 g/mol [1]. It features a linear 18-carbon chain with a single trans (E) double bond precisely at the C10 position, distinguishing it from the more common cis-Δ9 (oleate) and trans-Δ9 (elaidate) isomers [2]. This compound occurs naturally as a minor component of cow milk fat and serves as a critical reference standard for the GC-MS identification of complex fatty acid mixtures [3].

1 Positional trans (E)-C10 FAME reference standard for lipid profiling
2 Differentiated from common Δ9 and Δ6 trans isomers by retention and NMR
3 Occurs naturally as a minor milk-fat component; supports authenticity workflows

Why Generic 'Trans-FAME' Substitution Fails: The Critical Distinction Between Methyl (E)-octadec-10-enoate and Simple Analogs


The assumption that all trans-octadecenoate FAMEs are functionally equivalent for analytical or synthetic applications is demonstrably false. The precise position of the trans double bond dictates the molecule's physical behavior, chromatographic elution profile, and biochemical properties. A researcher cannot simply substitute methyl (E)-octadec-10-enoate with methyl elaidate (Δ9) or methyl petroselaidate (Δ6) and achieve the same result. Gas chromatographic retention indices differ significantly, with methyl (E)-octadec-10-enoate eluting later than its Δ9 analog on phenyl methyl siloxane columns [1]. Furthermore, the double bond position influences the compound's specific NMR signature [2] and its biological activity, which differs among positional isomers [3]. Therefore, precise procurement of the specific isomer is mandatory for reproducible research.

Δ9 trans analog Methyl elaidate (E-9) elutes earlier on non-polar GC columns; retention-index shift may lead to peak misassignment in complex FAME mixtures.
Δ6 trans analog Methyl petroselaidate (E-6) shows different chromatographic behavior and NMR signature; not interchangeable for isomer-specific studies.
Cis (Z) isomer Methyl cis-10-octadecenoate exhibits a distinctly lower 1H-NMR coupling constant (J ~10–11 Hz); geometric purity must be verified independently.

Quantitative Differentiation of Methyl (E)-octadec-10-enoate: A Head-to-Head Guide Against Key Isomers


GC Retention Index Comparison on a Non-Polar Column: Why C10 Trans Isomers Require a Longer Column

Methyl (E)-octadec-10-enoate exhibits a Kovats Retention Index (RI) of 2100 on a phenyl methyl siloxane column, as reported by Huang et al. [1]. This is significantly higher than the RIs reported for its closest trans analog, methyl elaidate (methyl (E)-octadec-9-enoate), which has an RI of 2087 on a comparable HP-1 column [2]. The 13-unit difference confirms that the C10 trans isomer is retained longer than the C9 trans isomer under identical, low-polarity GC conditions, allowing for unambiguous differentiation [3].

GC Retention Index
Cross-study comparable
Target RI 2100 vs Elaidate RI 2087, ΔRI = +13 units
Supports isomer-specific peak identification
Phenyl methyl siloxane column; non-polar phase comparison
Gas Chromatography Retention Index Fatty Acid Methyl Ester Profiling

Quantitative 1H-NMR Differentiation: The Trans-Allylic Coupling Constant Fingerprint of Methyl (E)-octadec-10-enoate

The trans (E) configuration of the C10 double bond in methyl (E)-octadec-10-enoate can be definitively confirmed and quantified by 1H-NMR. The vicinal coupling constant between the H-10 and H-11 olefinic protons is J = 15.7 Hz [1]. This value is characteristic of a trans-disubstituted double bond. In contrast, the cis (Z) isomer of methyl 10-octadecenoate would exhibit a coupling constant in the range of 10-11 Hz [2].

1H-NMR Coupling
Class-level
J10-11 = 15.7 Hz (trans)
Supports trans geometry assignment at C10
Cis isomer expected J ~10–11 Hz; CDCl3, 300 MHz
Nuclear Magnetic Resonance Structural Elucidation Trans-Fatty Acid Confirmation

Gas Chromatographic Resolution of Positional Isomers: C10 vs. C9 Trans-FAMEs in Complex Mixtures

The behavior of methyl (E)-octadec-10-enoate in GC is characteristic among trans-MUFAs. Based on general chromatographic principles for octadecenoates, a trans double bond at C10 results in a higher fractional chain length (FCL) than at C9, leading to a longer relative retention time [1]. While exact peak resolutions depend on column polarity and length, the compound elutes in a region distinct from the major trans-9 isomer [2].

GC Elution Order
Cross-study comparable
Δ9 elutes before Δ10 on non-polar and low-polarity columns
Enables independent isomer identification in FAME profiling
Consistent with higher Kovats Index for C10 trans isomer
Gas Chromatography Positional Isomer Separation Fatty Acid Profiling

Physical Property Differentiation: Liquid vs. Semi-Solid State at Ambient Temperatures

The physical state of trans-octadecenoate FAMEs is critically dependent on double bond position. Methyl elaidate (trans-Δ9) has a melting point of 9-10°C and is a solid at typical refrigeration temperatures . In contrast, methyl oleate (cis-Δ9) has a melting point well below 0°C. The melting point of methyl (E)-octadec-10-enoate is not widely published, but based on its structural similarity to the trans-9 isomer, it is predicted to be a low-melting solid at refrigerated conditions. Proper storage requires refrigerated conditions under inert atmosphere .

Physical State
Data to verify
Predicted low-melting solid or viscous liquid at 20°C
Requires specific handling and storage protocols
Limited published melting-point data; refrigerated storage recommended
Physical Chemistry Melting Point Lipid Handling

Targeted Research and Application Scenarios for Methyl (E)-octadec-10-enoate (CAS 13481-95-3) Based on Quantifiable Differentiation


High-Resolution GC-MS Reference Standard for Milk Fat and Ruminant Lipid Authenticity Testing

Methyl (E)-octadec-10-enoate is a specific trans-18:1 isomer found in cow milk. In food authenticity and dairy science, regulatory and research bodies require accurate quantification of individual trans fatty acid isomers. Due to its distinct retention index of 2100 on a phenyl methyl siloxane column, which separates it from the predominant trans-9 (elaidic) isomer at RI 2087 [1], this compound is the only appropriate reference material to correctly calibrate GC-MS methods for identifying bovine milk fat versus industrial partially hydrogenated vegetable oils (which are richer in trans-9 and trans-6 isomers).

Synthesis of (10E)-10-Octadecenoic Acid and Downstream Bioactivity Studies

The methyl ester serves as a protected synthetic intermediate for (10E)-10-octadecenoic acid . This specific free fatty acid is a naturally occurring trans isomer in milk with under-explored bioactivity. For studies investigating the distinct metabolic effects of individual trans fatty acid positional isomers (C6, C9, C10, C11), it is critical to use the precise methyl ester precursor. The trans geometry can be confirmed via the 1H-NMR coupling constant J = 15.7 Hz [2], ensuring geometric purity before hydrolysis.

Structural Elucidation of Novel Fatty Acid Methyl Esters by NMR Spectroscopy

In natural product chemistry and lipidomics, researchers frequently encounter novel or rare FAMEs. The NMR spectral signature of methyl (E)-octadec-10-enoate, specifically the 15.7 Hz trans-allylic coupling constant [2], serves as a definitive benchmark to distinguish a C10 trans double bond from other positions and from cis isomers (J ~10-11 Hz). This compound's NMR dataset is thus a necessary baseline for any structural elucidation workflow involving long-chain trans-monoenoic esters.

Purification and Isolation Methodology Development for Positional FAME Isomers

The separation of positional trans-MUFA isomers is a significant analytical challenge. The proven difference in chromatographic behavior between the Δ9 and Δ10 trans isomers [1] makes methyl (E)-octadec-10-enoate an essential probe for developing and validating new Ag-HPLC or GC stationary phases and methods aimed at resolving the complete family of trans-octadecenoate isomers.

Application
Selection Property
Validation Focus
GC-MS milk fat authenticity testing
Positional trans isomer specificity
Retention index verification on non-polar columns
(10E)-10-Octadecenoic acid synthesis
Geometric purity of methyl ester precursor
1H-NMR coupling constant verification
NMR structural elucidation workflow
Trans-allylic coupling fingerprint
Geometric isomer differentiation by J value
Chromatographic method development
Δ9/Δ10 positional isomer resolution
Column selectivity and elution order validation
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